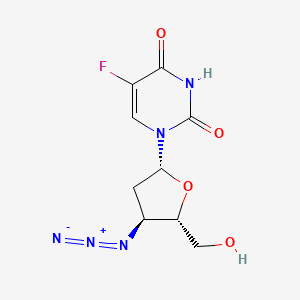

3'-Azido-2',3'-dideoxy-5-fluorouridine

説明

Contextualizing Nucleoside Analogs in Antimetabolite Research

Nucleoside analogs are a prominent class of antimetabolites, compounds that interfere with the normal metabolic processes within a cell. pharmacologyeducation.org The fundamental premise of their mechanism of action lies in their structural similarity to endogenous molecules, which allows them to be mistaken for natural substrates by cellular enzymes. pharmacologyeducation.org This molecular mimicry is the key to their therapeutic effect.

Once inside a cell, nucleoside analogs are typically metabolized by the same enzymatic pathways as their natural counterparts, often undergoing phosphorylation to their active nucleotide forms. researchgate.netnih.gov These "fraudulent" nucleotides can then exert their effects through several mechanisms:

Inhibition of Key Enzymes: They can act as competitive inhibitors of enzymes crucial for nucleic acid synthesis, such as DNA and RNA polymerases or ribonucleotide reductase. nih.gov

Chain Termination: Incorporation of the analog into a growing DNA or RNA strand can halt further elongation, a process known as chain termination. This is often due to the absence of a 3'-hydroxyl group, which is necessary for the formation of the phosphodiester bond with the next nucleotide. mdpi.com

Induction of Miscoding: The presence of the analog within the nucleic acid sequence can lead to errors during subsequent replication or transcription. pharmacologyeducation.org

The ultimate consequence of these actions is the disruption of DNA and RNA synthesis and function, leading to cell cycle arrest and apoptosis (programmed cell death). nih.gov This makes nucleoside analogs particularly effective against rapidly proliferating cells, such as cancer cells and virus-infected cells, which have a high demand for nucleic acid precursors. pharmacologyeducation.org

Historical Perspective of Nucleoside Analog Drug Discovery in Academia

The journey of nucleoside analog discovery has deep roots in academic research, where the foundational understanding of nucleic acid biochemistry was established. The discovery of the structure of DNA in the 1950s ignited interest in nucleosides as potential therapeutic targets. nih.gov Early academic explorations in the 1960s led to the idea that analogs of natural nucleosides could interfere with the biochemical processes in virus-infected cells, thereby inhibiting viral replication. nih.gov

One of the pioneering moments in this field was the synthesis and discovery of the antiviral activities of brivudine (B1684500) at the University of Birmingham in 1976, with its mechanism of action further elucidated in academic laboratories. mdpi.com This laid the groundwork for the development of a multitude of other nucleoside analogs.

A significant breakthrough from academic and governmental research was the discovery of the anti-HIV activity of azidothymidine (AZT). This discovery showcased the potential of modifying the sugar moiety of the nucleoside to achieve therapeutic effects. The development of AZT and other early antiretrovirals was a collaborative effort involving academic institutions, the National Cancer Institute, and pharmaceutical companies. numberanalytics.com

The academic pursuit of novel chemical modifications to the nucleoside scaffold has been a continuous source of innovation. Researchers have systematically altered the sugar and base components to enhance antiviral and anticancer activity while aiming to reduce toxicity. researchgate.net These academic endeavors have not only produced a pipeline of potential drug candidates but have also provided invaluable insights into the fundamental mechanisms of viral replication and cancer cell proliferation.

Positioning 3'-Azido-2',3'-dideoxy-5-fluorouridine as a Pyrimidine (B1678525) Nucleoside Analog

This compound is classified as a pyrimidine nucleoside analog. This classification is based on the structure of its nucleobase, which is a derivative of pyrimidine. Specifically, it contains a 5-fluorouracil (B62378) base. The pyrimidine analogs are a major subgroup of nucleoside analogs that mimic the natural pyrimidines: cytosine, thymine, and uracil (B121893). nih.gov

The chemical structure of this compound is characterized by two key modifications to the deoxyuridine scaffold:

An azido (B1232118) group (-N3) at the 3'-position of the sugar ring: This modification is a hallmark of several potent nucleoside analogs, including AZT. The presence of the azido group prevents the formation of the 3'-5' phosphodiester bond, leading to DNA chain termination.

A fluorine atom at the 5-position of the uracil base: The substitution of a hydrogen atom with fluorine is a common strategy in the design of anticancer drugs. 5-fluorouracil and its derivatives are known to inhibit thymidylate synthase, a critical enzyme in the synthesis of thymidine (B127349), a necessary component of DNA. pharmacologyeducation.org

These modifications are not arbitrary; they are the result of rational drug design aimed at exploiting the biochemical pathways of target cells. The combination of a chain-terminating modification on the sugar and an enzyme-inhibiting modification on the base positions this compound as a molecule with the potential for a multi-pronged attack on nucleic acid synthesis.

Research Findings on this compound

The scientific investigation of this compound has primarily focused on its synthesis and its potential as an anticancer and antiviral agent.

Synthesis and Chemical Properties

The synthesis of this compound and its derivatives has been a subject of medicinal chemistry research. For instance, a series of novel 4-chlorophenyl N-alkyl phosphoramidates of this compound have been synthesized through the phosphorylation of the parent nucleoside. nih.gov This process involves reacting this compound with 4-chlorophenyl phosphoroditriazolide, followed by a reaction with an appropriate amine. nih.gov Such derivatization is often explored to enhance the biological activity and pharmacokinetic properties of the parent compound.

Anticancer Activity

The cytotoxic effects of this compound and its derivatives have been evaluated against various human cancer cell lines. In one study, the synthesized phosphoramidate (B1195095) derivatives were tested for their cytotoxic activity in cervical (HeLa), oral (KB), and breast (MCF-7) cancer cell lines. nih.gov The results indicated that some of the phosphoramidate derivatives exhibited significantly higher anticancer activity than the parent nucleoside. nih.gov For example, the phosphoramidate with an N-ethyl substituent displayed the highest activity across all tested cancer cell lines. nih.gov Another derivative with an N-propargyl substituent also showed good activity. nih.gov

| Compound | Cancer Cell Line | Activity |

|---|---|---|

| This compound (parent compound) | HeLa, KB, MCF-7 | Base-level cytotoxicity |

| Phosphoramidate derivative (N-ethyl substituent) | HeLa, KB, MCF-7 | Significantly higher than parent compound |

| Phosphoramidate derivative (N-propargyl substituent) | HeLa, KB, MCF-7 | Good activity |

Antiviral Activity

Research has also explored the antiviral potential of this compound, particularly against the human immunodeficiency virus (HIV). The structural similarities to AZT, a cornerstone of early HIV therapy, provide a strong rationale for this line of investigation. Studies have shown that 3'-azido-2',3'-dideoxynucleosides can exhibit potent anti-HIV-1 activity. For instance, a series of 2'- and 3'-fluorinated 2',3'-dideoxynucleosides and 3'-azido-2',3'-dideoxynucleosides were synthesized and evaluated for their inhibitory activity against HIV-1 replication in MT-4 cells. nih.gov While this particular study did not focus specifically on the 5-fluoro derivative, it highlights the general anti-HIV potential of the 3'-azido-2',3'-dideoxy scaffold. The antiviral mechanism of such compounds is presumed to be the termination of viral DNA chain elongation by reverse transcriptase. mdpi.com

| Compound Class | Virus | Mechanism of Action |

|---|---|---|

| 3'-Azido-2',3'-dideoxynucleosides | HIV-1 | Inhibition of viral replication |

Structure

3D Structure

特性

CAS番号 |

87190-74-7 |

|---|---|

分子式 |

C9H10FN5O4 |

分子量 |

271.21 g/mol |

IUPAC名 |

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione |

InChI |

InChI=1S/C9H10FN5O4/c10-4-2-15(9(18)12-8(4)17)7-1-5(13-14-11)6(3-16)19-7/h2,5-7,16H,1,3H2,(H,12,17,18)/t5-,6+,7+/m0/s1 |

InChIキー |

YXDSILBXLUFJID-RRKCRQDMSA-N |

異性体SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CO)N=[N+]=[N-] |

正規SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)N=[N+]=[N-] |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Modifications for Research Applications

Strategies for the Synthesis of Nucleoside Analogs

The synthesis of nucleoside analogs is a cornerstone of medicinal chemistry, with a variety of strategies developed to construct these complex molecules. A primary approach involves the formation of the N-glycosidic bond between a modified sugar and a nucleobase. This is often achieved by activating the anomeric carbon of the sugar moiety, typically as a halide or acetate, which then reacts with a silylated nucleobase. Stereoselectivity at the anomeric center is a critical challenge, often addressed through the use of neighboring group participation or specific catalysts.

Another significant strategy involves the modification of a pre-existing nucleoside. This can include alterations to the sugar moiety, such as deoxygenation, introduction of substituents like azido (B1232118) or fluoro groups, or modifications to the nucleobase itself. These transformations require a robust understanding of protecting group chemistry to ensure regioselectivity and avoid unwanted side reactions. More recent innovations in biocatalysis are also being explored to create more efficient and environmentally friendly synthetic routes.

Synthesis of 3'-Azido-2',3'-dideoxy-5-fluorouridine and its Derivatives

The synthesis of this compound typically starts from a more readily available nucleoside, such as 5-fluoro-2'-deoxyuridine. A common synthetic route involves the formation of a 2,3'-anhydro intermediate from the starting nucleoside. This is followed by a nucleophilic attack with an azide source, such as lithium azide, to open the anhydro ring and introduce the azido group at the 3'-position. Subsequent deprotection steps yield the target compound.

A specific synthetic pathway for this compound has been described starting from 5-fluoro-2'-deoxyuridine (FdU). The process proceeds via a 2,3'-anhydro-5'-O-benzoyl-5-fluoro-2'-deoxyuridine intermediate, highlighting a key strategy in modifying the sugar moiety of a pre-existing nucleoside analog. researchgate.net

Derivatization Approaches for Enhanced Research Utility

To explore the structure-activity relationships and improve the research utility of this compound, various derivatization approaches have been investigated. These modifications can be broadly categorized into changes to the sugar moiety and the nucleobase.

Chemical Modifications to the Sugar Moiety

Modifications to the sugar portion of nucleoside analogs can significantly impact their biological activity and physical properties. For 3'-azido-2',3'-dideoxynucleosides, a common point of modification is the 5'-hydroxyl group. Esterification of this group with various moieties, such as fatty acids, can be achieved. For instance, 5'-O-fatty acyl derivatives of 3'-fluoro-2',3'-dideoxythymidine have been synthesized by reacting the parent nucleoside with fatty acyl chlorides in the presence of a base like 4-dimethylaminopyridine (DMAP). mdpi.com This approach can be applied to this compound to enhance its lipophilicity, which may influence its cellular uptake and pharmacokinetic properties in research models.

Another strategy involves the introduction of other functional groups at the 5'-position. For example, ether derivatives of similar nucleosides have been synthesized using the Mitsunobu reaction, where the 5'-hydroxyl group reacts with an alcohol in the presence of triphenylphosphine (TPP) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). mdpi.com

Chemical Modifications to the Nucleobase

The 5-fluorouracil (B62378) base of this compound offers opportunities for modification, although these are less common than sugar modifications for this specific scaffold. The fluorine atom at the C-5 position is a key feature, known to inhibit thymidylate synthase. Further modifications to the pyrimidine (B1678525) ring are synthetically challenging without altering this crucial element. However, in the broader context of 5-fluorouracil chemistry, modifications at other positions of the uracil (B121893) ring have been explored to modulate biological activity and overcome resistance mechanisms. For example, the introduction of various substituents at the N3 position has been investigated for other pyrimidine nucleosides.

Prodrug Strategies in Nucleoside Analog Design for Research

A significant hurdle for the research application of many nucleoside analogs is their reliance on intracellular phosphorylation to become active triphosphate forms. To circumvent this and enhance cellular penetration, various prodrug strategies have been developed.

Phosphorylation-Bypassing Prodrugs (e.g., ProTides)

The ProTide (Pro-nucleotide) technology is a prominent example of a phosphorylation-bypassing prodrug approach. cardiff.ac.uknih.govbham.ac.uk This strategy involves masking the phosphate (B84403) group of a nucleoside monophosphate with an aryl group and an amino acid ester. This creates a lipophilic, charge-neutral molecule that can more readily cross cell membranes.

Mechanism of Action:

Once inside the cell, the ProTide is designed to be activated through a series of enzymatic and chemical steps:

Esterase Cleavage: An intracellular esterase, such as cathepsin A or a carboxylesterase, hydrolyzes the amino acid ester to reveal a carboxylate group. bham.ac.uk

Intramolecular Cyclization: The newly formed carboxylate attacks the phosphorus center, leading to the formation of a transient five-membered ring intermediate and the release of the aryl group (e.g., phenol). nih.gov

Hydrolysis: The cyclic intermediate is then hydrolyzed by water to release the nucleoside monophosphate. nih.gov

This released nucleoside monophosphate can then be further phosphorylated by cellular kinases to the active triphosphate form, effectively bypassing the often rate-limiting initial phosphorylation step.

Prodrugs to Enhance Cellular Uptake in Research Models

The therapeutic potential of nucleoside analogs, including this compound, in research models is often limited by their hydrophilic nature, which can impede their passage across lipophilic cell membranes and result in suboptimal intracellular concentrations. To overcome this barrier, various prodrug strategies have been explored. These strategies involve the chemical modification of the parent compound to create a more lipophilic derivative that can more readily diffuse across the cell membrane. Once inside the cell, the prodrug is designed to be metabolized into the active form of the drug.

A prominent approach in this area is the synthesis of phosphoramidate (B1195095) prodrugs. This strategy is designed to bypass the initial and often rate-limiting phosphorylation step required for the activation of nucleoside analogs, a common mechanism of drug resistance. By delivering the nucleoside monophosphate directly into the cell, phosphoramidate prodrugs can significantly enhance the cytotoxic effects of the parent compound.

Detailed Research Findings

Research into prodrugs of this compound has led to the synthesis and evaluation of a series of novel 4-chlorophenyl N-alkyl phosphoramidates. These compounds were synthesized through the phosphorylation of this compound, followed by a reaction with an appropriate amine. The resulting phosphoramidates were then assessed for their cytotoxic activity in various human cancer cell lines, including cervical (HeLa), oral (KB), and breast (MCF-7) cancer cells.

The results of these studies demonstrated that the phosphoramidate prodrugs exhibited significantly higher cytotoxic activity compared to the parent nucleoside, this compound. Notably, the phosphoramidate with an N-ethyl substituent displayed the highest activity across all tested cancer cell lines. Another derivative, the phosphoramidate with an N-propargyl substituent, also showed good activity in all cell lines. nih.govresearchgate.net This enhanced cytotoxicity is attributed to the successful intracellular delivery of the nucleoside monophosphate, which is achieved through the lipophilic nature of the phosphoramidate moiety facilitating cell membrane penetration.

The table below summarizes the cytotoxic activity of selected phosphoramidate prodrugs of this compound in different cancer cell lines, as indicated by their IC50 values (the concentration required to inhibit the growth of 50% of the cells).

| Compound | Substituent | HeLa IC50 (µM) | KB IC50 (µM) | MCF-7 IC50 (µM) |

|---|---|---|---|---|

| Parent Nucleoside | - | >100 | >100 | >100 |

| Phosphoramidate 13 | N-ethyl | 0.8 ± 0.2 | 1.2 ± 0.3 | 1.5 ± 0.4 |

| Phosphoramidate 17 | N-propargyl | 3.5 ± 0.9 | 4.1 ± 1.1 | 5.2 ± 1.3 |

The data clearly indicates a substantial improvement in the cytotoxic potency of the phosphoramidate prodrugs compared to the parent this compound. This supports the hypothesis that the prodrug approach effectively enhances the cellular uptake and intracellular concentration of the active therapeutic agent in these research models.

Molecular and Cellular Mechanisms of Action in Preclinical Research

Intracellular Metabolism and Phosphorylation Pathways

For 3'-Azido-2',3'-dideoxy-5-fluorouridine to exert its antiviral effects, it must first be metabolized within the host cell to its active triphosphate form. mdpi.com This multi-step phosphorylation cascade is a critical determinant of its potency. The parent nucleoside, being electrically neutral, can more readily cross cell membranes than its phosphorylated, negatively charged counterparts. mdpi.com Once inside the cell, it undergoes sequential phosphorylation catalyzed by host cell kinases. mdpi.comnih.gov

The crucial first step in the activation of azido-dideoxynucleosides is the conversion to the 5'-monophosphate derivative. mdpi.com In studies with the closely related analog 3'-Azido-2',3'-dideoxyuridine (B1200160) (AzdU), the 5'-monophosphate form (AzdU-MP) was identified as the predominant intracellular metabolite. nih.gov In both peripheral blood mononuclear cells (PBMC) and bone marrow cells (BMC), AzdU-MP accounted for approximately 55% to 65% of the total intracellular radioactivity. nih.gov This initial phosphorylation is often the rate-limiting step in the activation of many nucleoside analogs. mdpi.com

Following the initial conversion to the monophosphate, the molecule undergoes two further phosphorylation steps to yield the diphosphate (B83284) and, ultimately, the active 5'-triphosphate metabolite. mdpi.com However, these subsequent steps can be inefficient. Research on AzdU demonstrated that the intracellular concentrations of the 5'-diphosphate and 5'-triphosphate were 10- to 100-fold lower than the levels of the monophosphate. nih.gov Notably, the 5'-triphosphate of AzdU was not detected at all in human bone marrow cells, highlighting a potential bottleneck in the activation pathway in certain cell types. nih.gov The conversion of the monophosphate to the diphosphate is often a problematic and inefficient stage. mdpi.com The final step, converting the diphosphate to the triphosphate, is catalyzed by nucleoside diphosphate (NDP) kinase and can also represent a bottleneck in the metabolic processing of anti-HIV compounds. nih.gov

The phosphorylation of 3'-azido-2',3'-dideoxynucleosides is carried out by host cellular kinases. nih.gov Thymidine (B127349) kinase is a key enzyme involved in the initial phosphorylation of related uridine (B1682114) and thymidine analogs. nih.govnih.govnih.gov Studies on 3'-azido-2',3'-dideoxyuridine (AzddUrd) and other analogs have quantified their affinity for human thymidine kinase and deoxycytidine kinase, demonstrating that phosphorylation is a prerequisite for their activity. nih.gov While thymidine kinase handles the first phosphorylation, nucleoside diphosphate (NDP) kinase is responsible for the final step, converting the diphosphate into the active triphosphate form. nih.gov The lack of a 3'-hydroxyl group on these analogs, which is essential for their chain-terminating activity, is unfortunately detrimental to their capacity to be efficiently phosphorylated by NDP kinase. nih.gov

Table 1: Inhibition of Human Kinases by Related 3'-Substituted Dideoxynucleosides This table presents the inhibitory activity of various 3'-azido and 3'-fluoro substituted dideoxynucleoside analogs against human thymidine kinase (dThd Kinase) and deoxycytidine kinase (dCyd Kinase). The Ki/Km ratio indicates the relative affinity of the inhibitor for the enzyme compared to its natural substrate. A lower ratio signifies stronger inhibition.

| Compound | Target Enzyme | Ki/Km Ratio |

|---|---|---|

| AzddThd | dThd Kinase | 0.66 |

| FddThd | dThd Kinase | 3.4 |

| AzddUrd | dThd Kinase | 71 |

| FddUrd | dThd Kinase | 171 |

| AzddCyd | dCyd Kinase | ~60 |

| FddCyd | dCyd Kinase | ~60 |

Data sourced from Balzarini, J., et al. (1989). nih.gov

The activation and mechanism of action of this compound and its analogs are influenced by their competition with the cell's natural (endogenous) nucleotide pools. During the activation process, the unphosphorylated nucleoside competes with natural nucleosides for the active site of kinases. For instance, 3'-azido-2',3'-dideoxyuridine was found to be a competitive inhibitor of thymidine phosphorylation in extracts from human peripheral blood mononuclear cells. nih.gov Once activated to the triphosphate form, the analog competes with the corresponding endogenous deoxynucleoside triphosphate (dNTP) for incorporation into nascent DNA strands by polymerases. nih.gov Specifically, the triphosphate of 3'-azido-2',3'-dideoxyuridine acts as a competitive inhibitor with respect to the normal substrate, deoxythymidine triphosphate (dTTP). nih.gov

Table 2: Kinetic Constants for Thymidine Kinase with Thymidine and an Analog Inhibitor This table shows the Michaelis-Menten constant (Km) for the natural substrate thymidine and the inhibitor 3'-azido-2',3'-dideoxyuridine, along with the inhibition constant (Ki) for the inhibitor. These values quantify the interaction between the enzyme, its natural substrate, and the competitive inhibitor in human peripheral blood mononuclear cell extracts.

| Compound | Parameter | Value (µM) |

|---|---|---|

| Thymidine | Km | 7.0 |

| 3'-azido-2',3'-dideoxyuridine | Km | 67 |

| 3'-azido-2',3'-dideoxyuridine | Ki | 290 |

Data sourced from Eriksson, B. F., et al. (1989). nih.gov

Enzymatic Inhibition Profiles

The antiviral activity of this compound is ultimately mediated by its 5'-triphosphate metabolite, which functions as an inhibitor of viral polymerases. mdpi.com These virus-encoded enzymes are essential for the replication of the viral genome and represent prime targets for antiviral therapeutics. mdpi.comresearchgate.net The nucleoside triphosphate analog mimics the structure of natural dNTPs, allowing it to bind to the active site of the polymerase.

The 5'-triphosphate of 3'-azido-dideoxynucleosides is a potent and selective inhibitor of viral reverse transcriptases, enzymes that are critical for the life cycle of retroviruses like HIV. nih.govmdpi.com The triphosphate of 3'-azido-2',3'-dideoxyuridine was found to be a highly selective inhibitor of HIV type 1 and simian immunodeficiency virus (SIV) reverse transcriptases. nih.gov Its affinity for these viral enzymes was similar to that of the well-known inhibitor azidothymidine-5'-triphosphate (AZTTP). nih.gov

The mechanism of inhibition involves two key actions. First, the analog acts as a competitive inhibitor with respect to the natural substrate, such as dTTP. nih.govnih.gov Second, and more importantly, upon incorporation into the growing viral DNA chain, it acts as a chain terminator. nih.gov The absence of a hydroxyl group at the 3' position of the sugar moiety prevents the formation of the next 3',5'-phosphodiester bond, thereby halting DNA elongation and viral replication. nih.gov This inhibitory action is highly selective for viral polymerases over host cell DNA polymerases. For example, cellular DNA polymerase alpha showed an approximately 60-times higher preference for the natural substrate dTTP than for the triphosphate inhibitor of 3'-azido-2',3'-dideoxyuridine. nih.govnih.gov

Table 3: Inhibition of Viral Polymerases by Related Dideoxynucleoside Triphosphates This table summarizes the inhibitory constants (Ki) for the triphosphate forms of several dideoxynucleoside analogs against various viral reverse transcriptases (RT). A lower Ki value indicates more potent inhibition.

| Inhibitor | Target Enzyme | Ki Value |

|---|---|---|

| 2',3'-Dideoxyadenosine-5'-O-triphosphate | HIV RT | 20 nM |

| 2',3'-Dideoxyadenosine-5'-O-triphosphate | Visna Virus RT | 37 nM |

| 3'-azido-3'-deoxythymidine 5'-triphosphate (erythro-AZT-TP) | Avian Myeloblastosis Virus RT | 0.48 µM |

| threo-AZT-TP | Avian Myeloblastosis Virus RT | 5.5 µM |

Data sourced from Frank, K.B., et al. (1987) caymanchem.com and Eriksson, B., et al. (1987). nih.gov

Impact on Deoxynucleotide Biosynthesis Enzymes (e.g., Ribonucleotide Reductase, Thymidylate Synthase)

The 5-fluoro substitution on the uracil (B121893) base is a critical feature for targeting enzymes involved in deoxynucleotide biosynthesis. The primary target for 5-fluorinated pyrimidines is thymidylate synthase (TS), an essential enzyme for the de novo synthesis of thymidine monophosphate (dTMP).

Research on analogs like 5-fluoro-2',3'-dideoxy-3'-fluorouridine (B1194641) 5'-phosphate (3'-FFdUMP) demonstrates this interaction. 3'-FFdUMP inhibits thymidylate synthase competitively with respect to the natural substrate, deoxyuridylate. nih.gov In the presence of the cofactor 5,10-methylenetetrahydrofolate, this inhibition becomes time-dependent, leading to the formation of a tight-binding complex. nih.gov This mechanism effectively shuts down dTMP production, depleting the cellular pool of thymidine triphosphate (dTTP) required for DNA synthesis.

| Compound Analog | Target Enzyme | Inhibition Constant (Ki) | Mechanism Notes | Source |

|---|---|---|---|---|

| 5-fluoro-2',3'-dideoxy-3'-fluorouridine 5'-phosphate (3'-FFdUMP) | Thymidylate Synthase (TS) | 0.13 mM | Competitive with deoxyuridylate; forms a tight-binding ternary complex with the enzyme and 5,10-methylenetetrahydrofolate. | nih.gov |

| 3'-azido-2',3'-dideoxyguanosine 5'-triphosphate (AZddGTP) | DNA Polymerase α and δ | Not significant | Considered a selective inhibitor of telomerase over these replicative polymerases. | nih.govnih.gov |

Interference with DNA Methyltransferases

Fluorinated pyrimidine (B1678525) analogs can also disrupt epigenetic regulation by interfering with DNA methylation. Studies on 5-fluorodeoxycytidine (FdCyd) have shown that it can inhibit the postsynthetic methylation of DNA. nih.gov The incorporation of such fraudulent bases into the DNA strand may alter the recognition sites or catalytic activity of DNA methyltransferases (DNMTs). This disruption can lead to a hypomethylated state in the cell, potentially reactivating silenced genes. The mechanism is distinct from that of other inhibitors like 5-aza-2'-deoxycytidine, which forms a covalent bond with DNMTs, trapping them on the DNA. nih.gov The incorporation of a 5-fluorouracil (B62378) base from this compound into DNA could similarly alter the substrate for DNMTs, leading to aberrant methylation patterns.

Nucleic Acid Incorporation and Functional Consequences

The ultimate cytotoxic effects of this compound are realized upon its incorporation into cellular nucleic acids. This event triggers several downstream consequences that disrupt cellular function and viability.

DNA Chain Termination Mechanisms

A primary mechanism of action for dideoxynucleoside analogs is the termination of DNA chain elongation. mdpi.com Following its conversion to the 5'-triphosphate form, this compound can be recognized by DNA polymerases and incorporated into a growing DNA strand. The key structural feature is the 3'-azido group, which replaces the 3'-hydroxyl group necessary for forming a phosphodiester bond with the next incoming deoxynucleotide triphosphate. mdpi.com Once the analog is incorporated, the absence of the 3'-hydroxyl group makes further extension of the DNA chain chemically impossible, an effect known as obligate chain termination. mdpi.com This mechanism has been well-established for related compounds like 3'-azido-3'-deoxythymidine (AZT). researchgate.net

Formation of "Fraudulent" Nucleic Acids (DNA and RNA Misincorporation)

Beyond chain termination, the incorporation of this compound creates what is known as "fraudulent" DNA. The presence of the 5-fluorouracil base within the DNA sequence constitutes a lesion. Metabolites of related compounds, such as 5-fluorouracil (5-FU) and 5-fluorodeoxyuridine (FdUrd), are known to be incorporated into both DNA and RNA. nih.govnih.gov

Maximal incorporation of 5-FU into the RNA and DNA of human tumor biopsy specimens has been observed 24 hours after administration. nih.gov This misincorporation into RNA can interfere with RNA processing, stability, and function. The incorporation into DNA, in addition to causing chain termination, introduces a structurally altered base that can be recognized by DNA repair machinery, leading to further cellular disruption. nih.gov

Induction of Stalled Replication Forks and DNA Damage

The presence of a fraudulent nucleotide within a DNA strand is a form of DNA damage that can have severe consequences during DNA replication. The incorporation of metabolites from 5-fluorodeoxyuridine (FUdR) has been shown to slow the progression of replication forks. nih.gov When the replication machinery encounters the incorporated analog in the template strand, it can stall. kyushu-u.ac.jp

Prolonged stalling of replication forks can lead to their collapse, often resulting in the formation of DNA double-strand breaks. embopress.org This DNA damage triggers a cellular DNA damage response, characterized by the activation of checkpoint kinases such as ATM and CHK1, cell cycle arrest (often in the G2 phase), and the formation of γ-H2AX foci at the sites of breaks. nih.gov If the damage is too extensive to be repaired, the cell is directed towards apoptosis. The attempt by cellular repair systems, such as base excision repair, to remove the uracil base can also create repair intermediates that, if unrepaired, contribute to replication fork collapse and genomic instability. embopress.org

| Mechanism | Description | Key Molecular Event | Cellular Outcome | Source |

|---|---|---|---|---|

| DNA Chain Termination | The 3'-azido group prevents the formation of a phosphodiester bond, halting DNA synthesis. | Incorporation of the analog's triphosphate form into the nascent DNA strand. | Incomplete DNA replication. | mdpi.comresearchgate.net |

| Nucleic Acid Misincorporation | The 5-fluorouracil base is incorporated into both DNA and RNA, creating "fraudulent" nucleic acids. | Metabolites of the compound serve as substrates for DNA and RNA polymerases. | Disruption of RNA processing and function; creation of DNA lesions. | nih.govnih.gov |

| Replication Fork Stalling & DNA Damage | The replication machinery halts upon encountering the incorporated analog in the template strand. | Stalled forks can collapse, leading to DNA double-strand breaks. | Activation of DNA damage response, cell cycle arrest, and potential apoptosis. | nih.govnih.govembopress.org |

Cellular Responses and Signaling Pathways in Experimental Systems

Cell Cycle Perturbations and Checkpoint Activation

Nucleoside analogs frequently impact cell cycle progression by interfering with DNA synthesis. The incorporation of these analogs or the disruption of nucleotide pools can trigger cellular surveillance mechanisms, leading to cell cycle arrest and the activation of DNA damage checkpoints.

There is currently no direct evidence from the reviewed literature detailing the specific effects of 3'-Azido-2',3'-dideoxy-5-fluorouridine on the cell cycle. However, studies on related compounds suggest a potential for inducing S-phase arrest. For instance, 3'-azido-3'-deoxythymidine (AZT), a related azido-dideoxynucleoside, has been shown to cause a synchronization of cells in the S-phase of the cell cycle. This effect is thought to be a result of the inhibition of DNA synthesis.

Similarly, derivatives of 5-fluorouracil (B62378), the base component of the compound , are known to induce S-phase arrest. nih.gov Treatment of human breast cancer cells with a 5-fluorouracil derivative led to an increase in the population of cells in the S and G2 phases. nih.gov Furthermore, heterodinucleoside phosphate (B84403) dimers of 5-fluorodeoxyuridine have demonstrated a potent ability to arrest cells in the S-phase. nih.gov

Table 1: Effects of Related Compounds on S-Phase Progression

| Compound | Cell Line | Effect on Cell Cycle |

|---|---|---|

| 5-Fluorouracil derivative | Human breast cancer | Increased S and G2 phase cells nih.gov |

| dCpam-5-FdUrd | PC-3 (prostate cancer) | Increase in S-phase population from 36% to 77% nih.gov |

This table presents data on compounds structurally related to this compound, as direct data for this specific compound is not available in the reviewed literature.

The induction of DNA damage is a known mechanism of action for 5-fluorouracil and its derivatives. These compounds can lead to both single- and double-stranded DNA breaks. oncohemakey.commdpi.com The cellular response to such damage typically involves the activation of DNA damage response (DDR) checkpoints, which are critical for maintaining genomic integrity.

While specific studies on this compound are lacking, it is plausible that its metabolism could lead to the incorporation of fluorinated nucleotides into DNA, thereby triggering a DNA damage response. This response would likely involve the activation of key sensor proteins and downstream signaling cascades to halt cell cycle progression and facilitate DNA repair or, if the damage is too severe, induce apoptosis.

Apoptosis Induction and Mechanisms

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many chemotherapeutic agents, including nucleoside analogs, exert their cytotoxic effects by inducing apoptosis.

The intrinsic, or mitochondrial, pathway of apoptosis is a major route through which cells undergo programmed death in response to internal stressors like DNA damage. While direct studies linking this compound to this pathway are not available, evidence from related compounds suggests a likely involvement. For example, 5-fluorouracil has been shown to induce apoptosis through mechanisms that can involve the modulation of the Bax/Bcl-2 ratio, key regulators of the mitochondrial pathway. mdpi.com

A critical event in the intrinsic apoptotic pathway is the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytosol. This release is a point of no return for the cell, initiating a cascade of events that lead to its demise.

Once in the cytosol, cytochrome c participates in the activation of a family of proteases known as caspases. This activation occurs in a hierarchical manner, with initiator caspases activating effector caspases, which then cleave a multitude of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. Studies on 5-fluorouracil have demonstrated its ability to induce apoptosis in conjunction with the activation of caspases. nih.govmdpi.com For instance, certain dimers of 5-fluorodeoxyuridine have been shown to cause a significant increase in caspase-3 activity. nih.gov

Following its release from the mitochondria, cytosolic cytochrome c binds to a protein called Apoptotic Protease Activating Factor-1 (Apaf-1). This binding, in the presence of dATP, triggers a conformational change in Apaf-1, leading to its oligomerization and the formation of a large protein complex known as the apoptosome.

The apoptosome then serves as a platform for the recruitment and activation of an initiator caspase, typically caspase-9. Activated caspase-9 proceeds to activate downstream effector caspases, such as caspase-3, thereby amplifying the apoptotic signal and ensuring the efficient execution of the cell death program. While this is a fundamental mechanism of intrinsic apoptosis, specific studies detailing the role of this compound in apoptosome formation have not been identified in the reviewed literature.

Therefore, it is not possible to provide a detailed, evidence-based article on the induction of apoptosis independent of death receptor signaling, the modulation of apoptotic regulatory proteins like the Bcl-2 family and p53, or the epigenetic modifications specifically induced by this compound as per the requested outline.

Research on analogous compounds suggests potential mechanisms of action. For instance, many nucleoside analogs function by incorporating into DNA or RNA, leading to chain termination and cell cycle arrest, which can subsequently trigger apoptosis. The apoptotic response to such compounds can be mediated through intrinsic (mitochondrial) pathways, often involving the modulation of Bcl-2 family proteins and the activation of p53. Furthermore, some nucleoside analogs have been shown to influence epigenetic landscapes by affecting DNA methylation and histone modification patterns.

However, without direct experimental evidence for this compound, any discussion of its specific effects on these cellular processes would be speculative and would not meet the required standards of scientific accuracy for this article. Further research is needed to elucidate the precise molecular mechanisms underlying the biological activity of this compound.

Mechanisms of Preclinical Resistance Development

Enzymatic Alterations Leading to Resistance

The efficacy of 3'-Azido-2',3'-dideoxy-5-fluorouridine is dependent on its intracellular conversion to the active triphosphate form, which can then be incorporated into DNA, leading to chain termination. Conversely, its catabolism can lead to inactivation. Alterations in the enzymes governing these processes are a primary mechanism of resistance.

Mutations or Downregulation of Activating Kinases

The initial and rate-limiting step in the activation of many nucleoside analogs is their phosphorylation to the monophosphate form. For uridine (B1682114) analogs, this is typically carried out by uridine-cytidine kinases (UCKs), with UCK2 being a key enzyme in the activation of several cytotoxic ribonucleoside analogs. researchgate.netfrontiersin.org Resistance to this compound can arise from mutations in the gene encoding the relevant activating kinase, leading to an enzyme with reduced affinity for the analog. Alternatively, downregulation of the expression of these kinases can limit the amount of the active compound generated within the cell. researchgate.net Since this compound is a deoxyuridine derivative, thymidine (B127349) kinase may also play a role in its initial phosphorylation, and alterations in this enzyme could also contribute to resistance. spandidos-publications.comnih.gov

Increased Catabolism of Active Metabolites

Increased degradation of this compound or its active metabolites can also lead to resistance. The catabolism of fluoropyrimidines like 5-fluorouracil (B62378) (5-FU) is primarily mediated by dihydropyrimidine (B8664642) dehydrogenase (DPD), which is the rate-limiting enzyme in this pathway. aacrjournals.org Overexpression of DPD can lead to rapid degradation of the 5-fluorouracil moiety, reducing its availability for anabolic activation and subsequent incorporation into DNA. aacrjournals.org Additionally, thymidine phosphorylase can convert 5-FU to fluoro-deoxyuridine, which can be further metabolized. spandidos-publications.comnih.gov While the primary catabolic pathway for the 3'-azido group is less characterized, studies with other 3'-azido-dideoxynucleosides suggest that it can be reduced to a 3'-amino group, which may alter the compound's activity.

Alterations in Cellular Transport Mechanisms

The entry of nucleoside analogs into the cell is a critical determinant of their therapeutic effect. This process is mediated by specific transporter proteins.

Decreased Nucleoside Transporter Expression

The uptake of nucleosides and their analogs is primarily mediated by two families of nucleoside transporters: the human equilibrative nucleoside transporters (hENTs) and the human concentrative nucleoside transporters (hCNTs). nih.gov Both hENT1 and hENT2 have been shown to transport a variety of purine (B94841) and pyrimidine (B1678525) nucleoside analogs. nih.govmdpi.com Resistance to this compound can develop through the downregulation of the specific transporters responsible for its uptake. Reduced expression of these transporters at the cell surface limits the intracellular concentration of the drug, thereby diminishing its cytotoxic effects. nih.gov Conversely, increased expression of efflux transporters, such as those from the ATP-binding cassette (ABC) family, could also contribute to resistance by actively pumping the drug out of the cell, although this is a more general mechanism of multidrug resistance.

Enhanced DNA Repair or Excision of Analogs

Once the triphosphate of this compound is incorporated into DNA, it acts as a chain terminator due to the 3'-azido group. The presence of the 5-fluorouracil base can also be recognized as damage. Efficient DNA repair mechanisms can remove the incorporated analog, thus mitigating its cytotoxic effect.

The primary DNA repair pathways involved in the removal of incorporated 5-fluorouracil are base excision repair (BER) and mismatch repair (MMR). researchgate.net BER is initiated by uracil-DNA glycosylase (UNG), which recognizes and excises the uracil (B121893) base (or in this case, 5-fluorouracil). elsevierpure.comnih.gov The resulting abasic site is then further processed. Cells with enhanced BER activity may be more resistant to the effects of this compound.

The MMR system also plays a role in recognizing DNA containing 5-fluorouracil, and deficiencies in MMR have been associated with tolerance to 5-FU. nih.govnih.govaacrjournals.org Therefore, an intact and highly efficient MMR system could potentially contribute to the repair of DNA containing the incorporated analog. Furthermore, for chain-terminating nucleoside analogs, the human ERCC1-XPF endonuclease, a component of the nucleotide excision repair (NER) pathway, has been shown to be capable of excising the 3'-blocking lesion. mdpi.comnih.gov Enhanced activity of this or similar repair mechanisms could therefore contribute to resistance.

Impact of Intracellular Deoxynucleoside Triphosphate (dNTP) Pool Levels on Resistance

The intracellular concentrations of natural deoxynucleoside triphosphates (dNTPs) can significantly influence the efficacy of nucleoside analogs. The active triphosphate of this compound must compete with the natural cellular pools of deoxyuridine triphosphate (dUTP) and deoxythymidine triphosphate (dTTP) for incorporation into DNA by DNA polymerases.

Alterations in the cellular dNTP pools can lead to resistance. For instance, an increase in the intracellular concentration of dTTP or a decrease in dUTP could reduce the probability of the 5-fluorouracil-containing analog being incorporated. acs.orgnih.gov The inhibition of thymidylate synthase by the metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), leads to a depletion of dTTP and an accumulation of dUTP. nih.gov This imbalance is a key part of the cytotoxic mechanism of 5-FU. However, if cancer cells develop mechanisms to counteract these dNTP pool perturbations, for example, by upregulating alternative pathways for dTTP synthesis or by efficiently degrading dUTP via dUTPase, they may exhibit resistance to this compound. nih.govresearchgate.net

| Resistance Mechanism | Key Molecules/Pathways | Consequence |

| Enzymatic Alterations | ||

| Mutations/Downregulation of Activating Kinases | Uridine-Cytidine Kinase (UCK), Thymidine Kinase (TK) | Decreased formation of active triphosphate metabolite |

| Increased Catabolism | Dihydropyrimidine Dehydrogenase (DPD), Thymidine Phosphorylase (TP) | Increased degradation of the drug, reducing its availability |

| Alterations in Cellular Transport | ||

| Decreased Nucleoside Transporter Expression | hENTs, hCNTs | Reduced intracellular drug concentration |

| Enhanced DNA Repair | ||

| Base Excision Repair (BER) | Uracil-DNA Glycosylase (UNG) | Excision of the incorporated 5-fluorouracil base |

| Mismatch Repair (MMR) | MMR protein complex | Recognition and removal of the DNA lesion |

| Nucleotide Excision Repair (NER) | ERCC1-XPF endonuclease | Excision of the 3'-chain terminating analog |

| dNTP Pool Alterations | ||

| Imbalance of dNTP pools | dUTP, dTTP | Increased competition from natural nucleotides, reducing analog incorporation |

Preclinical Research Methodologies and Models

In Vitro Experimental Models

Cell Line Selection and Culture for Mechanistic Studies

The investigation of 3'-Azido-2',3'-dideoxy-5-fluorouridine's mechanism of action relies on the use of various human cancer cell lines. The selection of these lines is crucial for elucidating the compound's cytotoxic effects and its potential as an antineoplastic agent. Commonly utilized cell lines in related studies include those from cervical (HeLa), oral (KB), and breast (MCF-7) cancers. nih.gov The choice of these particular cell lines allows for the evaluation of the compound's activity across different tumor types.

In addition to these, human colorectal cancer cell lines such as SW-480, SW-620, and COLO-320DM have been employed to study the synergistic effects of related compounds like azidothymidine (AZT) and 5-fluorouracil (B62378) (5-FU). nih.gov The use of multiple colorectal cancer cell lines can provide insights into the variability of drug response within a specific cancer type. Furthermore, the human gastric cancer cell line MKN28 has been used in preclinical studies involving combinations of 5-FU and AZT, making it a relevant model for investigating the efficacy of novel fluoropyrimidine derivatives. nih.gov The AGS gastric cancer cell line has also been utilized in the development of chemoresistance models to agents like 5-fluorouracil, which is valuable for studying mechanisms of drug resistance that may be relevant to this compound. mdpi.com

These cell lines are cultured using standard aseptic techniques and maintained in appropriate growth media supplemented with fetal bovine serum and antibiotics. The cells are grown in a controlled environment with specific temperature, humidity, and carbon dioxide levels to ensure their viability and reproducibility in experimental assays.

Table 1: Examples of Human Cancer Cell Lines Used in Related Preclinical Research

| Cell Line | Cancer Type |

|---|---|

| HeLa | Cervical Cancer |

| KB | Oral Cancer |

| MCF-7 | Breast Cancer |

| SW-480 | Colorectal Cancer |

| SW-620 | Colorectal Cancer |

| COLO-320DM | Colorectal Cancer |

| MKN28 | Gastric Cancer |

| AGS | Gastric Cancer |

Enzymatic Activity Assays for Metabolism and Target Interaction

To understand the metabolic activation and mechanism of action of this compound, various enzymatic activity assays are employed. A critical aspect of the metabolism of nucleoside analogs is their phosphorylation to the active triphosphate form. Studies on similar compounds, such as 3'-azido-2',3'-dideoxythymidine (AZT) and 3'-azido-2',3'-dideoxyguanosine, have shown that the intracellular phosphorylation is a key determinant of their activity. nih.govnih.gov Therefore, assays measuring the activity of kinases responsible for the sequential phosphorylation of the parent nucleoside are essential.

The interaction of the metabolized compound with its molecular targets is also a primary focus of investigation. For fluoropyrimidine analogs, a key target is thymidylate synthase (TS), an enzyme crucial for the de novo synthesis of pyrimidine (B1678525) nucleotides. Assays measuring the inhibition of TS activity are therefore central to mechanistic studies. For instance, the TS inhibition rate can be determined to assess the impact on the de novo nucleotide synthesis pathway. nih.gov

Table 2: Key Enzymes in the Metabolism and Action of Related Nucleoside Analogs

| Enzyme | Role |

|---|---|

| Kinases | Phosphorylation of the nucleoside to its active triphosphate form. |

| Thymidylate Synthase (TS) | Key enzyme in the de novo synthesis of pyrimidines and a target for fluoropyrimidines. |

| Thymidine (B127349) Kinase (TK) | Enzyme in the salvage pathway of nucleotide synthesis. |

Cell Cycle Analysis Techniques (e.g., Flow Cytometry)

Flow cytometry is a powerful technique used to analyze the effects of compounds like this compound on the cell cycle. This method allows for the quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). thermofisher.com By treating cancer cells with the compound and then staining their DNA with a fluorescent dye, the distribution of cells throughout the cell cycle can be determined.

A common method for more detailed cell cycle analysis involves the incorporation of nucleoside analogs, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) or 5-bromo-2'-deoxyuridine (B1667946) (BrdU), into the DNA of actively dividing cells. nih.govabpbio.comthermofisher.com Cells in the S phase (DNA synthesis phase) will incorporate these analogs. The incorporated EdU can then be detected through a click chemistry reaction with a fluorescent azide, while BrdU is detected using a specific antibody. abpbio.comthermofisher.com This allows for a precise quantification of the proportion of cells in the S phase and can reveal if the compound induces a cell cycle arrest at this stage. Analysis is performed using a flow cytometer, which measures the fluorescence intensity of individual cells, providing detailed information about the cell cycle distribution of the entire cell population. thermofisher.com

Apoptosis Assays (e.g., Caspase Activity, Annexin V Staining)

To determine if a compound induces programmed cell death, or apoptosis, several assays are utilized. One of the hallmarks of early apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein that binds with high affinity to PS, can be conjugated to a fluorescent dye and used to detect apoptotic cells via flow cytometry. biotium.comfishersci.comelabscience.com

Another key event in apoptosis is the activation of a family of proteases called caspases. Caspase-3 is a critical executioner caspase in the apoptotic pathway. nih.gov Assays to measure caspase-3 activity often use a substrate that, when cleaved by the active enzyme, releases a fluorescent molecule. biotium.comfishersci.com The resulting fluorescence can be measured to quantify the level of caspase-3 activation. Combining Annexin V staining with a marker for cell viability, such as propidium (B1200493) iodide (PI), or with a caspase activity assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. biotium.comelabscience.comnih.govresearchgate.net These assays are crucial for understanding the cell death pathways initiated by this compound.

Table 3: Common Apoptosis Detection Methods

| Assay | Principle |

|---|---|

| Annexin V Staining | Detects the externalization of phosphatidylserine on the cell surface of apoptotic cells. |

| Caspase Activity Assay | Measures the activity of key apoptotic enzymes like caspase-3. |

| Propidium Iodide (PI) Staining | A fluorescent dye that stains the DNA of cells with a compromised membrane, indicating late apoptosis or necrosis. |

Molecular Biology Techniques (e.g., Gene Expression Analysis, siRNA Knockdown)

Molecular biology techniques are instrumental in dissecting the specific pathways affected by this compound. Gene expression analysis, for example, can reveal changes in the transcription levels of genes involved in cell cycle regulation, DNA repair, and apoptosis. This can be performed using techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) or microarray analysis.

Small interfering RNA (siRNA) knockdown is a powerful tool for validating the role of specific proteins in the mechanism of action of a drug. nih.gov By designing siRNAs that specifically target the messenger RNA (mRNA) of a particular gene, the expression of the corresponding protein can be significantly reduced. nih.gov This allows researchers to investigate whether the absence of a specific protein alters the cell's sensitivity to the compound. For instance, if knocking down a particular DNA repair enzyme increases the cytotoxicity of this compound, it would suggest that the compound's effects are mediated, at least in part, by inducing DNA damage that is repaired by that enzyme.

Furthermore, innovative approaches have explored the incorporation of modified nucleosides, such as 5-fluoro-2'-deoxyuridine, directly into siRNA molecules to potentially enhance their cytotoxic effects. nih.gov This highlights the versatility of molecular biology techniques in both studying and potentially improving the therapeutic properties of nucleoside analogs.

In Vivo Preclinical Models

To evaluate the antitumor activity of this compound in a living organism, in vivo preclinical models are essential. A commonly used model is the xenograft mouse model. In this model, human cancer cells, such as the MKN28 gastric cancer cell line, are transplanted into immunocompromised mice, typically nude mice. nih.gov These mice lack a functional thymus and are therefore unable to mount an effective immune response against the foreign cancer cells, allowing the cells to grow and form tumors.

Xenograft Models for Efficacy Evaluation in Cancer Research

The preclinical anticancer potential of this compound, also known as Alovudine, has been evaluated using xenograft models, which involve the transplantation of human cancer cells into immunodeficient mice. These models serve as a critical in vivo platform to assess therapeutic efficacy against human tumors.

In a key study utilizing a mouse xenograft model of human acute myeloid leukemia (AML), severe combined immunodeficient (SCID) mice were subcutaneously injected with OCI-AML2 cells. researchgate.netnih.gov Following the development of palpable tumors, the mice were treated with Alovudine. The systemic administration of the compound resulted in a significant reduction in leukemic growth by approximately 70% without observable signs of toxicity, such as changes in body weight, behavior, or organ histology. researchgate.netnih.gov Correlative studies on the excised tumors confirmed a marked reduction in mitochondrial DNA (mtDNA) levels, a key indicator of the drug's mechanism of action. researchgate.netnih.gov

Another investigation used a xenograft model with MDA-MB-231 human breast cancer cells to study the effect of Alovudine on metastasis. researchgate.net In this model, the compound, which is an established inhibitor of mitochondrial DNA synthesis, effectively reduced the formation of spontaneous metastases by nearly 70%. researchgate.net Interestingly, its effect on the primary tumor growth was minimal, with only about a 20% inhibition observed. researchgate.net This suggests a specific efficacy profile against the metastatic process in this cancer type. researchgate.net

While the parent compound has shown activity, research has also explored phosphoramidate (B1195095) derivatives of this compound to enhance cytotoxic activity against various human cancer cell lines in vitro, including cervical (HeLa), oral (KB), and breast (MCF-7) cancer cells. nih.gov Specifically, a phosphoramidate derivative with an N-ethyl substituent displayed significantly higher activity in all tested cancer cell lines compared to the parent nucleoside. nih.gov

| Xenograft Model | Compound Tested | Key Efficacy Findings | Reference |

|---|---|---|---|

| OCI-AML2 (Acute Myeloid Leukemia) cells in SCID mice | Alovudine | Reduced tumor growth by approximately 70%. | researchgate.netnih.gov |

| MDA-MB-231 (Breast Cancer) cells | Alovudine | Reduced spontaneous metastasis formation by nearly 70%; minimal (~20%) inhibition of primary tumor growth. | researchgate.net |

Animal Models for Antiviral Efficacy Assessment

Animal models are indispensable for evaluating the in vivo efficacy of antiviral compounds. For nucleoside analogues like this compound, feline models of retroviral infection have been particularly informative. The Feline Immunodeficiency Virus (FIV) infection in cats serves as a valuable model for AIDS lentiviral infections due to the similarities in disease progression to human immunodeficiency virus (HIV). nih.govnih.gov

In this context, the antiviral activity of Fozivudine tidoxil, a thioether lipid conjugate of the related nucleoside analogue Zidovudine (3'-azido-3'-deoxythymidine), was assessed in cats during the acute phase of FIV infection. nih.govnih.govmedchemexpress.com In a placebo-controlled study, cats treated with Fozivudine tidoxil showed a notable decrease in both plasma and cell-associated viremia within the first two weeks of infection. nih.govnih.gov Although the treatment demonstrated a short-term reduction in viral load, it did not ultimately prevent the establishment of infection, as all cats became infected by the six-week mark. nih.govnih.gov These findings highlight the compound's ability to suppress viral replication during the critical acute phase of infection. nih.govnih.gov

The Feline Leukemia Virus (FeLV) model in cats has also been used to evaluate related compounds. Studies involving 3'-azido-3'-deoxythymidine (AZT or Zidovudine) have shown its capacity to decrease antigenemia in cats experimentally infected with FeLV. researchgate.net Such models are crucial for determining the in vivo activity spectrum of azido-nucleoside analogues against different retroviruses. researchgate.netnih.gov

| Animal Model | Virus | Compound Tested | Key Efficacy Findings | Reference |

|---|---|---|---|---|

| Domestic Cats (Felis catus) | Feline Immunodeficiency Virus (FIV) | Fozivudine tidoxil | Decreased plasma and cell-associated viremia during the first 2 weeks of acute infection. | nih.govnih.gov |

Pharmacodynamic Studies in Preclinical Settings

Pharmacodynamic (PD) studies are essential in preclinical research to understand what a drug does to the body, including its mechanism of action and its effects on biomarkers. For this compound (Alovudine), preclinical studies have provided key insights into its pharmacodynamic effects in both oncology and virology models.

In the context of cancer research, pharmacodynamic assessments were conducted on tumors from the OCI-AML2 xenograft model. researchgate.netnih.gov These studies focused on a key biomarker related to the drug's mechanism as an inhibitor of mitochondrial DNA polymerase γ. nih.gov Following treatment with Alovudine, leukemic cells isolated from the excised mouse tumors showed a reduction in mitochondrial DNA (mtDNA) content by over 75%. researchgate.net This significant depletion of mtDNA confirms target engagement in the in vivo setting and links the drug's antitumor activity to its inhibitory effect on mitochondrial replication. researchgate.netnih.gov

In antiviral preclinical models, the primary pharmacodynamic endpoint is the measurement of viral load. In the feline immunodeficiency virus (FIV) cat model, treatment with the related compound Fozivudine tidoxil led to a measurable decrease in both plasma viremia and cell-associated viremia. nih.govnih.gov This reduction in viral biomarkers is a direct measure of the drug's antiviral effect in the infected host. nih.gov Such studies are critical for establishing a relationship between drug exposure and antiviral response, which can inform the potential for clinical efficacy. nih.gov

| Preclinical Model | Compound Tested | Pharmacodynamic Biomarker | Observed Effect | Reference |

|---|---|---|---|---|

| OCI-AML2 Xenograft in Mice | Alovudine | Mitochondrial DNA (mtDNA) in tumor cells | >75% reduction in mtDNA content. | researchgate.net |

| FIV-infected Cats | Fozivudine tidoxil | Plasma and Cell-Associated Viremia | Significant decrease during the first 2 weeks of treatment. | nih.govnih.gov |

Advanced Research Strategies for Nucleoside Analogs

Novel Prodrug Formulations for Research Delivery

To overcome challenges such as poor solubility, limited permeability, and rapid metabolism, researchers are exploring novel prodrug formulations. These approaches aim to improve the pharmacokinetic profile of nucleoside analogs, enabling more effective delivery to target sites for research purposes.

Polymeric nanoparticles, which are derived from polymer building blocks, offer significant advantages for drug delivery due to their controllable size, shape, and surface chemistry. nih.gov These systems can encapsulate therapeutic agents, protecting them from degradation and facilitating their transport to specific tissues. nih.gov Nanoparticles with a size between 10 and 200 nm are generally considered ideal, as smaller particles may be cleared by the kidneys, while larger ones are often removed by macrophages. nih.gov

Nanogels represent another promising platform, combining the characteristics of hydrogels and nanoparticles. nih.gov Their three-dimensional, porous structure allows for high drug loading capacity and stability. nih.gov Furthermore, nanogels can be engineered to be stimulus-responsive, releasing their payload in response to specific environmental triggers like pH or temperature changes within a target tissue, which enhances controlled drug release. nih.gov While these technologies have been explored for a wide range of chemotherapeutics, specific research detailing the encapsulation of 3'-Azido-2',3'-dideoxy-5-fluorouridine within polymeric nanoparticles or nanogels is not extensively documented in publicly available literature. However, the principles of these delivery systems suggest they could be a viable strategy for enhancing the targeted delivery of this compound in preclinical research.

Dendrimers are highly branched, monodisperse polymers with a well-defined, three-dimensional architecture consisting of a central core, repeating branch units, and surface functional groups. mdpi.comnih.gov This unique structure creates internal cavities capable of encapsulating drug molecules, while the surface can be modified to attach drugs or targeting ligands. mdpi.comnih.gov The ability of dendrimers to increase the solubility and bioavailability of hydrophobic drugs makes them an attractive option for drug delivery. mdpi.com

Research has demonstrated the use of poly(amidoamine) (PAMAM) dendrimers as nanocarriers for 5-fluorouracil (B62378) (5-FU), a structurally related antimetabolite. nih.govresearchgate.net Studies have shown that the formation of a complex between PAMAM dendrimers and 5-FU is influenced by the protonation degree of the components. nih.gov Although this demonstrates the potential of dendrimers for carrying fluoropyrimidine analogs, specific studies on the formulation of this compound with dendrimers or other macromolecular prodrugs are not prominent in the existing scientific literature. The development of such macromolecular conjugates could serve as a promising future research avenue to improve the delivery characteristics of the compound.

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. These investigations guide the rational design of more potent and selective analogs.

Systematic modification of the this compound scaffold has been undertaken to explore its SAR and improve its therapeutic potential. One such approach involves the synthesis of phosphoramidate (B1195095) prodrugs. A series of novel 4-chlorophenyl N-alkyl phosphoramidates of this compound were synthesized and evaluated for their cytotoxic activity against several human cancer cell lines. nih.gov

The study revealed that modifications at the phosphoramidate moiety significantly impacted cytotoxic activity. nih.gov Specifically, the phosphoramidate derivative with an N-ethyl substituent (Compound 13) displayed the highest activity across all tested cancer cell lines, showing much greater potency than the parent nucleoside. nih.gov Another derivative, featuring an N-propargyl substituent (Compound 17), also exhibited good cytotoxic activity. nih.gov These findings underscore the importance of the N-alkyl substituent in modulating the biological effects of these phosphoramidate prodrugs. nih.gov

Broader studies on related 3'-azido and 3'-fluoro-dideoxynucleosides have also contributed to the understanding of SAR in this class. For instance, the introduction of 5-halogenated derivatives of 3'-fluoro-2',3'-dideoxyuridine was explored to enhance anti-HIV potency and selectivity. nih.gov Such systematic evaluations across a series of analogs are crucial for identifying the key structural features required for optimal biological activity. nih.govnih.gov

| Compound | Modification | Target Cell Lines | Observed Activity |

|---|---|---|---|

| Parent Compound | N/A | HeLa, KB, MCF-7 | Baseline cytotoxic activity. |

| Phosphoramidate 13 | N-ethyl substituent | HeLa, KB, MCF-7 | Highest activity; significantly more potent than the parent compound. |

| Phosphoramidate 17 | N-propargyl substituent | HeLa, KB, MCF-7 | Good activity across all cell lines. |

Computational methods are increasingly integral to modern drug design, allowing for the prediction of molecular interactions and the rational design of new compounds. Molecular docking is a technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is valuable for screening virtual libraries of compounds against a specific biological target, such as an enzyme or receptor, to identify potential lead candidates. nih.gov Molecular dynamics (MD) simulations provide a time-resolved understanding of the behavior of molecule-receptor complexes, offering insights into their stability and interaction dynamics. dovepress.com

Combination Therapy Studies in Preclinical Models

The strategy of using combination therapies is a cornerstone of modern pharmacology, particularly in oncology and virology. The rationale is to achieve synergistic effects, overcome drug resistance, and reduce toxicity by using lower doses of individual agents. In preclinical models, nucleoside analogs are frequently evaluated in combination with other therapeutic agents to assess their potential for enhanced efficacy.

Synergistic Effects with DNA Damaging Agents

The therapeutic strategy of combining nucleoside analogs with DNA damaging agents, such as radiotherapy or certain chemotherapeutics, is built on a strong mechanistic foundation aimed at enhancing anticancer efficacy. The primary goal of such combinations is to achieve a synergistic effect, where the combined cell-killing potential is greater than the sum of the effects of each agent used individually. Research into fluoropyrimidine nucleoside analogs, a class to which this compound belongs, has elucidated several key mechanisms that underpin this synergy.

A principal mechanism is the inhibition of DNA repair pathways by the nucleoside analog. nih.govnih.gov DNA damaging agents induce lesions such as single- and double-strand breaks. In response, cancer cells activate complex DNA repair machinery to survive. Nucleoside analogs, after intracellular conversion to their active triphosphate forms, can be incorporated into DNA, leading to chain termination and the creation of dysfunctional DNA. This interference with DNA synthesis can severely hamper the cell's ability to repair the damage inflicted by the concurrent agent, leading to an accumulation of lethal DNA lesions and subsequent apoptosis. nih.gov

Furthermore, some nucleoside analogs can modulate the intracellular pools of deoxynucleoside triphosphates (dNTPs), which are essential for DNA synthesis and repair. By inhibiting enzymes like thymidylate synthase, fluoropyrimidines deplete the thymidine (B127349) triphosphate (dTTP) pool, which not only disrupts DNA replication but also enhances the incorporation of other nucleoside analogs and potentiates the effects of DNA damaging agents.

Ionizing radiation, a potent DNA damaging agent, has been shown to synergize with nucleoside analogs through additional mechanisms. Studies have revealed that radiation can activate the enzyme deoxycytidine kinase (dCK) through post-translational modifications. nih.govresearchgate.netcore.ac.uk Since dCK is a critical enzyme for the activation (phosphorylation) of many nucleoside analogs, its radiation-induced activation leads to a greater concentration of the active form of the drug within the tumor cell, thereby enhancing its radiosensitizing effects. nih.govresearchgate.net This synergy is predicated on the dual action of inhibiting DNA repair and augmenting the activation of the chemotherapeutic agent. nih.gov

Preclinical studies involving compounds structurally related to this compound have provided quantitative evidence of this synergy. For instance, the combination of azidothymidine (AZT), a 3'-azido-dideoxynucleoside, with the DNA damaging agent 5-fluorouracil (5-FU) has been evaluated in human colorectal cancer cell lines. This research demonstrated a clear synergistic interaction in enhancing cytotoxicity and inducing DNA damage. nih.gov The combination of 5-FU and AZT resulted in the greatest level of DNA strand breaks compared to either agent alone, and this interaction was confirmed to be synergistic. nih.gov

| Cell Line | Combination | Key Finding | Reference |

| SW-480, SW-620, COLO-320DM (Human Colorectal Cancer) | Azidothymidine (AZT) + 5-Fluorouracil (5-FU) | The combination of AZT and 5-FU produced a synergistic cytotoxic effect. | nih.gov |

| SW-480, SW-620, COLO-320DM (Human Colorectal Cancer) | Azidothymidine (AZT) + 5-Fluorouracil (5-FU) | The combination resulted in a synergistic increase in DNA strand breaks, which was greater than the damage caused by either drug individually. | nih.gov |

This table presents findings on Azidothymidine (AZT), a compound structurally related to this compound.

Combination with Checkpoint Inhibitors or DNA Repair Modulators

Advanced therapeutic strategies increasingly focus on combining nucleoside analogs with agents that modulate the tumor microenvironment or exploit specific cellular vulnerabilities, such as checkpoint inhibitors and inhibitors of DNA repair pathways. These combinations aim to overcome resistance and enhance the durability of antitumor responses.

Combination with Checkpoint Inhibitors:

Immune checkpoint inhibitors (ICIs) are a class of immunotherapy that block proteins (like PD-1, PD-L1, and CTLA-4) that cancer cells use to evade the immune system. ecancer.org The rationale for combining cytotoxic agents like this compound with ICIs is based on the concept of immunogenic cell death (ICD). ecancer.org When a cancer cell is killed by a cytotoxic agent, it can release tumor-associated antigens and danger signals. This process can increase the "antigenicity" and "adjuvanticity" of the tumor, essentially making it more visible and stimulating to the immune system. nih.gov The released antigens can be taken up by antigen-presenting cells (APCs), which then prime and activate tumor-specific T cells. ecancer.org Checkpoint inhibitors then work to unleash these activated T cells, preventing their suppression within the tumor microenvironment and allowing them to effectively kill cancer cells. nih.gov The nucleoside analog-induced cytotoxicity can thus transform an immunologically "cold" tumor (lacking immune cells) into a "hot" tumor that is more responsive to immunotherapy.

Combination with DNA Repair Modulators:

DNA repair modulators, particularly Poly (ADP-ribose) polymerase (PARP) inhibitors, represent another promising combination strategy. PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs). nih.gov If these SSBs are not repaired, they can stall replication forks, leading to the formation of lethal DNA double-strand breaks (DSBs). nih.gov In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the repair of these DSBs is compromised. The inhibition of PARP in these HRR-deficient cells leads to a synthetic lethality, as the cells cannot cope with the accumulation of DSBs. nih.gov

The therapeutic potential of PARP inhibitors can be extended to tumors without inherent HRR defects by combining them with DNA damaging agents. nih.gov Nucleoside analogs like this compound, which function by being incorporated into DNA and disrupting its structure, effectively create DNA lesions that require repair. lonsurfhcp.comnih.gov By combining the nucleoside analog with a PARP inhibitor, the repair of the drug-induced DNA damage is blocked, leading to an accumulation of cytotoxic lesions and inducing synthetic lethality in a broader range of tumors. nih.gov This strategy essentially creates a state of "BRCAness" or HRR deficiency, sensitizing the cancer cells to PARP inhibition.

| Combination Partner | Rationale for Synergy | Mechanism of Action |

| Immune Checkpoint Inhibitors (e.g., anti-PD-1, anti-CTLA-4) | To enhance anti-tumor immune response and overcome immune evasion. ecancer.org | The nucleoside analog induces immunogenic cell death, releasing tumor antigens. This increases tumor antigenicity, priming an anti-tumor T-cell response that is subsequently unleashed by the checkpoint inhibitor. nih.gov |

| DNA Repair Modulators (e.g., PARP Inhibitors) | To induce synthetic lethality by preventing the repair of drug-induced DNA damage. nih.govnih.gov | The nucleoside analog causes DNA damage (e.g., by incorporation into DNA). The PARP inhibitor blocks the repair of this damage, leading to the accumulation of lethal double-strand breaks and subsequent cell death. nih.gov |

Analytical Methodologies in Nucleoside Analog Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the bioanalysis of nucleoside analogs due to its exceptional sensitivity and selectivity. lcms.cz This technique allows for the detection and quantification of compounds at very low concentrations, typically in the picogram to nanogram per milliliter range, which is critical for pharmacokinetic studies. lcms.cz In the context of 3'-Azido-2',3'-dideoxy-5-fluorouridine, an LC-MS/MS method would involve chromatographic separation on a reversed-phase column followed by detection using a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. lcms.cz The MRM experiment is highly specific, monitoring a predetermined fragmentation of the parent ion into a specific product ion, thereby minimizing interference from complex biological matrices.

For nucleoside analogs, the fragmentation pattern typically involves the cleavage of the glycosidic bond, resulting in a product ion corresponding to the protonated nucleobase. researchgate.net The selection of specific precursor-to-product ion transitions is fundamental to the method's specificity.

Table 1: Illustrative LC-MS/MS Parameters for Nucleoside Analog Analysis

| Parameter | Description |

|---|---|

| Chromatography | Reversed-phase Ultra Performance Liquid Chromatography (UPLC) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Example Precursor Ion (MH+) | Mass-to-charge ratio (m/z) of the protonated parent molecule |

| Example Product Ion (BH2+) | Mass-to-charge ratio (m/z) of the protonated nucleobase fragment |

For a nucleoside analog to exert its therapeutic effect, it must be taken up by cells and metabolically activated, typically through phosphorylation to its mono-, di-, and triphosphate forms. The triphosphate metabolite is often the active form that inhibits viral or cellular polymerases. LC-MS/MS is the premier analytical tool for quantifying these intracellular metabolites. nih.govuu.nl A significant challenge in this analysis is the low concentration of the analytes within a complex cellular matrix. nih.govuu.nl

The analytical workflow involves several critical steps:

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are often isolated from blood samples for analysis. nih.govresearchgate.net

Cell Lysis and Extraction: An optimized procedure is required to efficiently lyse the cells and extract the polar nucleotide metabolites, often using a cold methanol-based solution. uu.nl

Chromatographic Separation: Ion-pair reversed-phase chromatography is frequently employed to achieve separation of the highly polar nucleotides from endogenous cellular components. semanticscholar.org